Propenidazole

CAS No.: 76448-31-2

Cat. No.: VC1797733

Molecular Formula: C11H13N3O5

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76448-31-2 |

|---|---|

| Molecular Formula | C11H13N3O5 |

| Molecular Weight | 267.24 g/mol |

| IUPAC Name | ethyl (2E)-2-[(1-methyl-5-nitroimidazol-2-yl)methylidene]-3-oxobutanoate |

| Standard InChI | InChI=1S/C11H13N3O5/c1-4-19-11(16)8(7(2)15)5-9-12-6-10(13(9)3)14(17)18/h5-6H,4H2,1-3H3/b8-5+ |

| Standard InChI Key | GCHKUUOPYMFGEY-VMPITWQZSA-N |

| Isomeric SMILES | CCOC(=O)/C(=C/C1=NC=C(N1C)[N+](=O)[O-])/C(=O)C |

| SMILES | CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C |

| Canonical SMILES | CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C |

Introduction

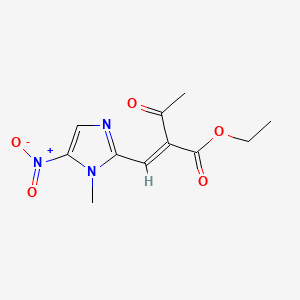

Chemical Identity and Structure

Propenidazole belongs to the class of organic compounds known as nitroimidazoles, which contain an imidazole ring bearing a nitro group . The compound has a molecular formula of C11H13N3O5 and a molecular weight of 267.24 g/mol . It is identified by the CAS number 76448-31-2 and the IUPAC name ethyl (2E)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylidene]-3-oxobutanoate.

Structural Characteristics

The structure of Propenidazole features a 1-methyl-5-nitroimidazole core with a methylidene group at position 2 that connects to an ethyl 3-oxobutanoate moiety . This arrangement contributes to its unique chemical properties and biological activity. The compound contains one ring structure (imidazole), with several functional groups including a nitro group, an ester, and a ketone .

Physical and Chemical Properties

Propenidazole exhibits several important physicochemical properties that influence its pharmacological profile:

Taxonomic Classification

Chemical Taxonomy

According to established chemical classification systems, Propenidazole fits into the following taxonomic hierarchy :

-

Kingdom: Organic compounds

-

Super Class: Organoheterocyclic compounds

-

Class: Azoles

-

Sub Class: Imidazoles

-

Direct Parent: Nitroimidazoles

Therapeutic Classification

From a therapeutic perspective, Propenidazole is classified under the following Anatomical Therapeutic Chemical (ATC) codes :

-

G01AF14: Propenidazole (Imidazole derivatives within gynecological antiinfectives)

-

P01AB05: Propenidazole (Nitroimidazole derivatives within antiprotozoals)

Mechanism of Action

General Mechanism of Nitroimidazoles

Like other nitroimidazole compounds, Propenidazole enters the cells of susceptible microorganisms where it undergoes reduction of its nitro group, particularly in anaerobic environments . This reduction process generates reactive intermediates that interact with DNA, causing strand breakage and ultimately leading to cellular death in the targeted organisms .

Specific Activity Against Microorganisms

Research has demonstrated that Propenidazole exhibits significant activity against various protozoa. In experimental studies, it has shown an EC50 (half maximal effective concentration) of 2.55 ± 0.04 μM against Giardia species, while displaying limited cytotoxicity to mammalian cells with a CC50 (half maximal cytotoxic concentration) of 16.90 ± 0.05 μM . This results in a selectivity index of >10, indicating a favorable therapeutic window .

Therapeutic Applications

Gynecological Applications

Propenidazole is primarily classified as a gynecological antiinfective (ATC code G01AF14) . It is used in the treatment of various infections within this therapeutic context, particularly against anaerobic bacteria and protozoa that commonly cause gynecological infections .

Antiprotozoal Uses

The compound is also categorized as an antiprotozoal agent (ATC code P01AB05), effective against various protozoal infections . Specific protozoal targets include:

-

Amoebiasis: Infections caused by Entamoeba species

-

Giardiasis: Infections caused by Giardia lamblia

-

Trichomoniasis: Infections caused by Trichomonas vaginalis

Comparative Efficacy

In experimental studies comparing antiprotozoal compounds, Propenidazole demonstrated significant activity against Giardia, with an EC50 of 2.55 ± 0.04 μM . This places it among the more potent compounds tested in the study, showing greater efficacy than several related nitroimidazoles such as tinidazole (EC50 of 5.7 ± 0.08 μM) and moxnidazole (EC50 of 6.11 ± 0.11 μM) .

Research Findings

Activity Against Protozoal Pathogens

Research has established Propenidazole's efficacy against various protozoal pathogens:

Activity Against Giardia

In a comparative study of antiprotozoal compounds, Propenidazole demonstrated significant activity against Giardia species with an EC50 of 2.55 ± 0.04 μM . This potency was superior to several standard-of-care compounds, positioning it as a potentially valuable therapeutic agent for treating giardiasis .

Structure-Activity Relationship Studies

The specific structural features of Propenidazole contribute to its antimicrobial activity. The presence of the nitro group at position 5 of the imidazole ring is particularly crucial, as this functional group undergoes reduction in anaerobic environments to form reactive species that damage microbial DNA . The methylidene linkage and the ester moiety may contribute to the compound's ability to cross cellular membranes and reach its site of action .

Explorations in Other Therapeutic Areas

Beyond its established antiprotozoal applications, Propenidazole has been included in research examining potential therapeutic agents for other conditions. One study investigating potential anti-sickling compounds for sickle cell disease reported a binding energy value of -3.79 for Propenidazole, suggesting possible activity in this area, though further research would be necessary to establish clinical relevance .

Comparison with Related Compounds

Structural Analogs

Propenidazole belongs to the nitroimidazole class, which includes several other important antimicrobial agents:

| Compound | Primary Use | EC50 Against Giardia (μM) | Selectivity Index |

|---|---|---|---|

| Propenidazole | Antiprotozoal | 2.55 ± 0.04 | >10 |

| Metronidazole | Antiprotozoal/Antibacterial | Standard of Care | Variable |

| Tinidazole | Antiprotozoal | 5.7 ± 0.08 | >4 |

| Satranidazole | Anti-infective | 2.49 ± 0.04 | >10 |

| Carnidazole | Anti-infective | 3.01 ± 0.06 | >8 |

| Moxnidazole | Anti-infective | 6.11 ± 0.11 | >4 |

This comparison demonstrates that Propenidazole exhibits potency comparable to or greater than several related compounds in the same therapeutic class .

Current Research and Future Perspectives

Addressing Antimicrobial Resistance

The emergence of resistance to standard antiprotozoal treatments, particularly metronidazole-resistant strains of Trichomonas vaginalis, has driven research into alternative therapeutic agents . Propenidazole represents one such alternative that merits further investigation, particularly given its demonstrated efficacy against various protozoal species .

Areas for Future Research

Several promising areas for future research on Propenidazole include:

-

Comprehensive pharmacokinetic studies to better understand its behavior in vivo

-

Evaluation of its efficacy against metronidazole-resistant strains of various protozoa

-

Exploration of potential combination therapies to enhance efficacy and mitigate resistance

-

Investigation of modified formulations to optimize delivery and bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume